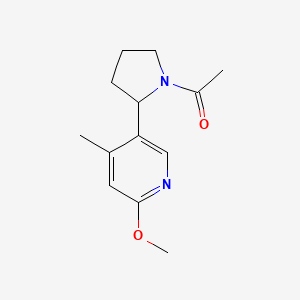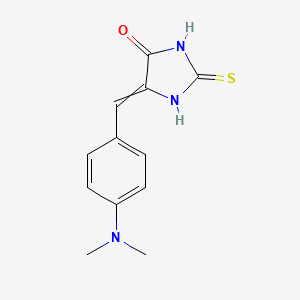
3-(2-Aminophenyl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-(2-aminofenil)propanoico; clorhidrato es un compuesto orgánico con la fórmula molecular C9H12ClNO2. Es un derivado del ácido propanoico, donde el grupo amino está unido al segundo carbono del anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-(2-aminofenil)propanoico; clorhidrato normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con el 2-nitrobenzaldehído.
Reducción: El grupo nitro se reduce a un grupo amino utilizando un agente reductor como el hidrógeno gaseoso en presencia de un catalizador de paladio.
Formación del derivado del ácido propanoico: El 2-aminobenzaldehído resultante se somete entonces a una reacción de condensación de Knoevenagel con ácido malónico en presencia de una base para formar ácido 3-(2-aminofenil)propanoico.
Formación del clorhidrato: Finalmente, el compuesto se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
Los métodos de producción industrial para el ácido 3-(2-aminofenil)propanoico; clorhidrato suelen implicar reacciones de reducción y condensación a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3-(2-aminofenil)propanoico; clorhidrato experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo amino se puede oxidar para formar derivados nitroso o nitro.
Reducción: El compuesto se puede reducir para formar aminas correspondientes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como la nitración, la sulfonación y la halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el hidrógeno gaseoso con un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila normalmente requieren reactivos como el ácido nítrico (HNO3) para la nitración, el ácido sulfúrico (H2SO4) para la sulfonación y los halógenos (Cl2, Br2) para la halogenación.
Principales productos formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas primarias.
Sustitución: Formación de compuestos aromáticos sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 3-(2-aminofenil)propanoico; clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como intermedio en la preparación de moléculas más complejas.
Biología: Se estudia su posible papel en las vías bioquímicas y como sonda para estudiar los mecanismos enzimáticos.
Medicina: Se investiga su posible efecto terapéutico y como precursor para la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(2-aminofenil)propanoico; clorhidrato implica su interacción con dianas moleculares y vías específicas. El grupo amino puede formar enlaces de hidrógeno e interacciones electrostáticas con moléculas biológicas, influyendo en su estructura y función. El compuesto también puede participar en reacciones redox, afectando a los procesos celulares y las vías de señalización.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 3-(4-aminofenil)propanoico
- Clorhidrato de ácido 2-amino-3-(4-nitrofenil)propanoico
- Ácido 3-(3-aminofenil)propanoico
Singularidad
El ácido 3-(2-aminofenil)propanoico; clorhidrato es único debido a la posición del grupo amino en el anillo fenilo, que influye en su reactividad química e interacción con las moléculas biológicas. Esta diferencia posicional puede dar como resultado propiedades físicas y químicas distintas en comparación con sus isómeros y análogos.
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8-4-2-1-3-7(8)5-6-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H |
Clave InChI |
HMWLJMFCEKWTPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


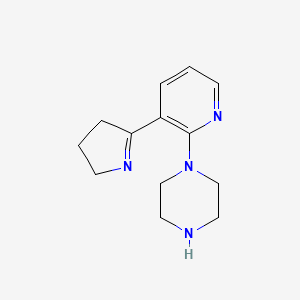
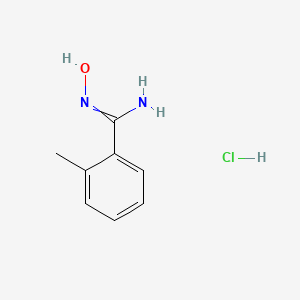

![3-[(3-Methoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11820274.png)
![N-[2-[[(3R,4R)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11820277.png)
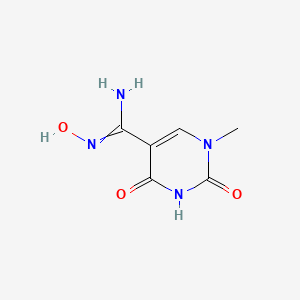
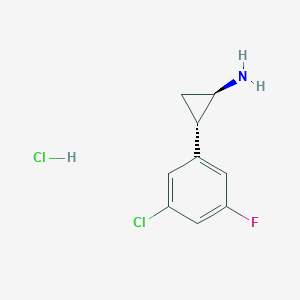
![N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine](/img/structure/B11820291.png)


![2-[Carboxymethyl-(4,4,4-trifluoro-3-oxobut-1-enyl)amino]acetic acid](/img/structure/B11820308.png)
